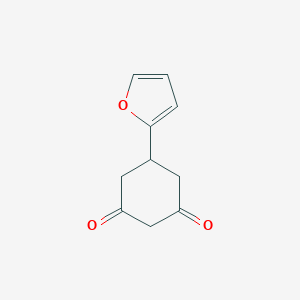

5-(2-Furyl)cyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,7H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLTVHCMIYGVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351407 | |

| Record name | 5-(2-furyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-11-4 | |

| Record name | 5-(2-furyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(2-Furyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 5-(2-Furyl)cyclohexane-1,3-dione, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document outlines a robust and scientifically grounded proposed synthetic pathway via a Michael addition reaction. Furthermore, it offers a comprehensive guide to the expected characterization of the title compound using modern spectroscopic techniques. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and study of this and related compounds.

Introduction and Significance

Cyclohexane-1,3-dione and its derivatives are valuable synthons in organic chemistry, serving as precursors to a wide array of more complex molecules with diverse biological activities. The incorporation of a furan moiety, a prominent five-membered aromatic heterocycle found in numerous natural products and pharmaceuticals, into the cyclohexane-1,3-dione scaffold is anticipated to yield novel compounds with unique chemical properties and potential therapeutic applications. This compound, in particular, combines the structural features of a β-diketone with the electronic and steric properties of a furan ring, making it a target of interest for further investigation.

Proposed Synthesis: A Michael Addition Approach

The most logical and efficient synthetic route to this compound is through a Michael addition reaction. This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] In this proposed synthesis, furan acts as the nucleophile and a suitable cyclohexenone derivative serves as the Michael acceptor.

A plausible strategy involves the diastereoselective formal conjugate addition of furan to a cyclohexanedienone derivative, which can be promoted by a Lewis acid catalyst such as aluminum chloride (AlCl₃) under mild conditions.[2][3] This approach has been shown to be effective for the synthesis of β-furan/pyrrole substituted cyclohexenone products with high yields.[2][3]

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a multi-step process, beginning with the selection of appropriate starting materials and culminating in the purification of the final product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on established methodologies for similar reactions.[2][4]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclohexane-1,3-dione (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Addition of Furan: Add freshly distilled furan (1.2 eq) to the reaction mixture.

-

Catalyst Introduction: Cool the mixture to 0 °C in an ice bath. Slowly add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃) (0.1-0.3 eq), portion-wise while monitoring the internal temperature.

-

Reaction Progression: Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Rationale Behind Experimental Choices

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Essential for the efficacy of the Lewis acid catalyst.

-

Excess Furan: To drive the reaction to completion.

-

Lewis Acid Catalyst: Activates the cyclohexenone acceptor, facilitating the nucleophilic attack by furan.

-

Low-Temperature Addition of Catalyst: To control the exothermic nature of the reaction.

-

TLC Monitoring: Allows for the determination of the reaction endpoint.

-

Aqueous Workup: To neutralize the catalyst and remove water-soluble byproducts.

-

Column Chromatography: To isolate the desired product from unreacted starting materials and byproducts.

Characterization of this compound

The successful synthesis of this compound must be confirmed through a combination of spectroscopic techniques. The following sections detail the expected analytical data for the title compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [5][6] |

| Molecular Weight | 178.18 g/mol | [5][6] |

| CAS Number | 1774-11-4 | [5][6][7] |

| Appearance | White to Yellow to Orange to Brown Powder or Crystal | [8] |

| Melting Point | 152-155 °C |

Spectroscopic Data

The characterization of the synthesized compound will rely on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[9] The expected chemical shifts for the protons and carbons of this compound are predicted based on the known spectra of furan and cyclohexane-1,3-dione derivatives.[4][10][11][12][13][14][15]

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H on C3 of Furan | ~6.3 | dd | J ≈ 3.2, 1.8 |

| H on C4 of Furan | ~6.0 | dd | J ≈ 3.2, 0.8 |

| H on C5 of Furan | ~7.3 | dd | J ≈ 1.8, 0.8 |

| H on C5 of Cyclohexane | ~3.0-3.5 | m | |

| CH₂ of Cyclohexane | ~2.2-2.8 | m |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O of Cyclohexane | ~200-210 |

| C2 of Furan | ~150-155 |

| C5 of Furan | ~140-145 |

| C3 of Furan | ~110-115 |

| C4 of Furan | ~105-110 |

| C5 of Cyclohexane | ~40-45 |

| CH₂ of Cyclohexane | ~30-40 |

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (β-diketone) | ~1700-1740 (enol form may show broader bands) | Strong |

| C-H (furan ring) | ~3100-3150 | Medium |

| C-H (cyclohexane ring) | ~2850-2960 | Strong |

| C=C (furan ring) | ~1500-1600 | Medium |

| C-O-C (furan ring) | ~1000-1100 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 178.06 |

| [M-CHO]⁺ | 149.06 |

| [M-C₄H₃O]⁺ | 111.04 |

| [C₄H₄O]⁺ (Furan) | 68.03 |

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of the synthesized compound is as follows:

Caption: Workflow for the spectroscopic characterization of the final product.

Conclusion

This technical guide has presented a comprehensive overview of a proposed synthesis and detailed characterization plan for this compound. By leveraging the well-established Michael addition reaction and a suite of modern spectroscopic techniques, researchers can confidently approach the synthesis and structural elucidation of this novel compound. The information provided herein is intended to serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration of the chemical and biological properties of this and related heterocyclic systems.

References

- BenchChem. (2025). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.

- American Chemical Society. (2025). Insight into Diastereoselective Synthesis of β-Furan/Pyrrole-Substituted Cyclohexenone Derivatives through AlCl3-Catalyzed Casc.

- ACS Publications. (2025). Insight into Diastereoselective Synthesis of β-Furan/Pyrrole-Substituted Cyclohexenone Derivatives through AlCl3-Catalyzed Cascade Rearrangement of Diels–Alder Cycloaddition Intermediates. The Journal of Organic Chemistry.

- ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.

- PubChem. (n.d.). This compound.

- Canadian Science Publishing. (1961). THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. Canadian Journal of Chemistry, 39(4), 905-915.

- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- Tetrahedron. (n.d.). 5-(2-Furyl)-1,3-cyclohexanedione.

- Synchem. (n.d.). 5-(2-Furyl)-1,3-cyclohexanedione.

- BenchChem. (n.d.). Spectroscopic properties of furan and its derivatives.

- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. 53(1), 49-56.

- Santa Cruz Biotechnology. (n.d.). 5-(2-Furyl)-1,3-cyclohexanedione.

- ChemicalBook. (n.d.). 1,3-Cyclohexanedione(504-02-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). cyclohexane-1,3-diol(823-18-7) 1H NMR spectrum.

- ATB. (n.d.). 1,3-Cyclohexanedione.

- Sigma-Aldrich. (n.d.). 5-(2-Furyl)-1,3-cyclohexanedione.

- Sigma-Aldrich. (n.d.). 5-(Furan-2-yl)cyclohexane-1,3-dione.

- SpectraBase. (n.d.). 1,3 Cyclohexanedione - Optional[13C NMR] - Chemical Shifts.

- Wikipedia. (n.d.). Michael addition reaction.

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H10O3 | CID 699513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. synchem.de [synchem.de]

- 8. 5-(Furan-2-yl)cyclohexane-1,3-dione | 1774-11-4 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. 1,3-Cyclohexanedione(504-02-9) 1H NMR spectrum [chemicalbook.com]

- 13. cyclohexane-1,3-diol(823-18-7) 1H NMR [m.chemicalbook.com]

- 14. 1,3-Cyclohexanedione | C6H8O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 15. spectrabase.com [spectrabase.com]

A Spectroscopic Guide to 5-(2-Furyl)cyclohexane-1,3-dione: Structure Elucidation for Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic data for 5-(2-Furyl)cyclohexane-1,3-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the precise molecular architecture through spectroscopic techniques is paramount for elucidating structure-activity relationships (SAR) and guiding further molecular modifications. This document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction: The Significance of this compound

This compound belongs to the class of β-diketones, known for their versatile chemical reactivity and presence in numerous biologically active compounds.[1][2] The fusion of a furan ring, a common scaffold in medicinal chemistry, with a cyclohexane-1,3-dione moiety creates a molecule with a unique three-dimensional structure and electronic properties.[3] Accurate characterization of this structure is the foundational step for its potential application in drug discovery programs. Spectroscopic analysis provides the necessary empirical evidence to confirm the molecular structure and purity, which are critical for reliable biological evaluation.

The molecular structure of this compound is presented below. This guide will systematically analyze the spectroscopic data to confirm this structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.

Experimental Protocol: NMR

A general procedure for acquiring NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering solvent signals in the spectral regions of interest.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit 10 distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental overlap of peaks. The approximate chemical shifts are influenced by the electronic environment of each carbon atom.[4]

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (ppm) | Assignment | Rationale for Assignment |

| ~200-210 | C1, C3 (C=O) | Carbonyl carbons are highly deshielded and appear at very low field. |

| ~150-155 | C7 (C-O of furan) | The carbon atom in the furan ring attached to the cyclohexane ring is deshielded. |

| ~140-145 | C10 (C-H of furan) | The α-carbon to the oxygen in the furan ring is deshielded. |

| ~110-115 | C8 (C-H of furan) | The β-carbon to the oxygen in the furan ring is more shielded than the α-carbon. |

| ~105-110 | C9 (C-H of furan) | Similar to C8, this β-carbon is relatively shielded. |

| ~40-50 | C4, C6 (CH₂) | Methylene carbons adjacent to the carbonyl groups. |

| ~30-40 | C2 (CH) | The methine carbon attached to the furan ring. |

| ~30-35 | C5 (CH₂) | The methylene carbon at the 5-position of the cyclohexane ring. |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

¹H NMR Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. Due to the lack of a publicly available, detailed ¹H NMR spectrum for this specific molecule, a predictive analysis based on known chemical shift ranges for similar structural motifs is provided below.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.3-7.5 | dd | 1H | H10 | Proton on the α-carbon of the furan ring, deshielded by the oxygen atom.[5] |

| ~6.2-6.4 | dd | 1H | H8 | Proton on the β-carbon of the furan ring. |

| ~6.0-6.2 | d | 1H | H9 | Proton on the other β-carbon of the furan ring. |

| ~3.0-3.5 | m | 1H | H2 | Methine proton on the cyclohexane ring, coupled to adjacent methylene protons. |

| ~2.5-2.9 | m | 4H | H4, H6 | Methylene protons adjacent to the carbonyl groups. |

| ~2.2-2.5 | m | 2H | H5 | Methylene protons at the 5-position of the cyclohexane ring. |

Note: The keto-enol tautomerism common in β-diketones could lead to a more complex spectrum with additional signals for the enolic proton and vinyl proton, depending on the solvent and temperature.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental contributions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectrum Analysis

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carbonyl groups and the furan ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3150 | C-H stretch | Furan ring | Indicates the presence of sp² C-H bonds in the aromatic furan ring. |

| ~2850-3000 | C-H stretch | Cyclohexane ring | Corresponds to the stretching vibrations of sp³ C-H bonds. |

| ~1700-1730 | C=O stretch | Ketone | A strong absorption characteristic of the carbonyl groups in the cyclohexane-1,3-dione moiety. The presence of two carbonyls may lead to a broadened or split peak.[6] |

| ~1500-1600 | C=C stretch | Furan ring | Aromatic ring stretching vibrations. |

| ~1000-1300 | C-O stretch | Furan ring and C-C | Vibrations associated with the C-O-C ether linkage in the furan ring and C-C single bonds. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: MS

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrum Analysis

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, and a series of fragment peaks resulting from the cleavage of the molecule.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 178 | [C₁₀H₁₀O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [M - CO]⁺˙ | Loss of a carbonyl group as carbon monoxide. |

| 122 | [M - 2CO]⁺˙ | Loss of both carbonyl groups. |

| 110 | [C₆H₆O₂]⁺˙ | Cleavage of the bond between the furan and cyclohexane rings. |

| 95 | [C₅H₃O]⁺ | Fragmentation of the furan ring. |

| 81 | [C₅H₅O]⁺ | Furanomethyl cation. |

| 68 | [C₄H₄O]⁺˙ | Furan radical cation. |

digraph "Mass_Spec_Fragmentation" { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];M [label="[C₁₀H₁₀O₃]⁺˙\nm/z = 178\n(Molecular Ion)"]; F1 [label="[M - CO]⁺˙\nm/z = 150"]; F2 [label="[C₆H₆O₂]⁺˙\nm/z = 110"]; F3 [label="[C₅H₅O]⁺\nm/z = 81"];

M -> F1 [label="- CO"]; M -> F2 [label="- C₄H₄O"]; F2 -> F3 [label="- CHO"]; }

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating spectroscopic profile of this compound. The ¹³C NMR confirms the carbon skeleton, the ¹H NMR (predicted) details the proton environments, the IR spectrum identifies the key functional groups, and the mass spectrum establishes the molecular weight and plausible fragmentation patterns. This detailed characterization is indispensable for ensuring the identity and purity of the compound, thereby providing a solid foundation for its further investigation in the context of drug discovery and development.

References

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883).

- ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts.

- El-Gazzar, A. B. A., et al. (2021). Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. PMC.

- Royal Society of Chemistry. (2013). Electronic Supplementary Information.

- SpectraBase. (n.d.). 5-(2-Furyl)-1,3-cyclohexanedione.

- PubChem. (n.d.). This compound.

- MDPI. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes.

- Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts.

- ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.

- Master Organic Chemistry. (2022). ¹³C NMR - How Many Signals.

- Chemistry Europe. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C₅XₙH₅₋ₙ)Fe(CO)₂R].

- MDPI. (2021). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol.

- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.

- PubChem. (n.d.). 5-(2-Thienyl)cyclohexane-1,3-dione.

- Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane.

- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.

- NIST. (n.d.). Cyclohexane.

- NIST. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-.

- NIST. (n.d.). 1,3-Cyclohexanedione, 5,5-dimethyl-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H10O3 | CID 699513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Cyclohexanedione, 5,5-dimethyl- [webbook.nist.gov]

Chemical properties of 5-(2-Furyl)cyclohexane-1,3-dione

An In-Depth Technical Guide to the Chemical Properties of 5-(2-Furyl)cyclohexane-1,3-dione

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No. 1774-11-4). This compound is a significant heterocyclic building block, integrating the rich chemical functionalities of a furan ring and a cyclohexane-1,3-dione moiety. This unique combination makes it a valuable intermediate in the fields of medicinal chemistry and advanced organic synthesis. This document delves into its structural characteristics, particularly its keto-enol tautomerism, provides detailed analytical and synthetic protocols, and explores its utility as a precursor for more complex molecular architectures. The insights herein are intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Introduction: A Scaffold of Dual Functionality

The pursuit of novel molecular entities in drug discovery and materials science often relies on the strategic combination of well-understood functional scaffolds. This compound is a prime example of such a design. It incorporates two key structural motifs:

-

The Cyclohexane-1,3-dione Core: This cyclic β-diketone is a versatile precursor in organic synthesis.[1][2] The acidity of the methylene protons positioned between the two carbonyl groups makes it an excellent nucleophile in reactions like the Michael addition.[1][3] Furthermore, the dicarbonyl system is a cornerstone for constructing a wide array of heterocyclic and polycyclic systems.[2]

-

The Furan Ring: As a five-membered aromatic heterocycle, furan is an electron-rich system that readily participates in electrophilic substitution reactions.[4][5] Its ability to act as a 1,4-diene in Diels-Alder cycloadditions provides a powerful tool for building molecular complexity.[6][7] The furan nucleus is a common feature in numerous biologically active natural products and synthetic drugs.

The fusion of these two moieties in a single molecule creates a bifunctional reagent with distinct reactive centers, offering orthogonal chemical handles for stepwise synthetic transformations.

Molecular Structure and Tautomerism

This compound is identified by the molecular formula C₁₀H₁₀O₃ and a molecular weight of approximately 178.18 g/mol .[8][9] Its most critical chemical feature is the existence of a dynamic equilibrium between its diketo and enol forms.

In solution, the compound predominantly exists as its more stable enol tautomer, 5-(2-furyl)-3-hydroxy-2-cyclohexen-1-one. Unlike acyclic β-dicarbonyls, the rigid cyclic structure of cyclohexane-1,3-dione prevents the formation of an intramolecular hydrogen bond to stabilize the enol form.[10] Instead, stabilization is achieved through conjugation of the enol's C=C double bond with the remaining carbonyl group and through the formation of intermolecular hydrogen bonds in solution or the solid state.[11][12][13]

The equilibrium between these two forms is the foundation of the compound's reactivity.

Caption: Keto-Enol Tautomerism of the Title Compound.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for its proper handling, storage, and use in quantitative experiments.

| Property | Value | Reference(s) |

| CAS Number | 1774-11-4 | [8][9][14] |

| Molecular Formula | C₁₀H₁₀O₃ | [8] |

| Molecular Weight | 178.18 g/mol | [8][14] |

| IUPAC Name | 5-(furan-2-yl)cyclohexane-1,3-dione | [8] |

| Synonym | 5-(2-furyl)-3-hydroxy-2-cyclohexen-1-one | |

| Appearance | White to yellow or brown powder/crystal | |

| Melting Point | 152-155 °C | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis and Purification

While multiple strategies exist for synthesizing cyclohexane-1,3-dione derivatives, a common and effective approach is the Michael-Claisen reaction sequence.[15] The following protocol is a representative method for the synthesis of 5-substituted cyclohexane-1,3-diones and is adaptable for the title compound.

Causality of Experimental Design: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for generating the enolate from a donor like malonate without competing side reactions. The reaction proceeds via a Michael addition to an α,β-unsaturated aldehyde (furfural), followed by an intramolecular Dieckmann-Claisen condensation to form the cyclic β-keto ester, which is then hydrolyzed and decarboxylated under acidic conditions to yield the final product.

Caption: Representative Synthetic Workflow.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous toluene. Add sodium hydride (1.1 eq) as a mineral oil dispersion.

-

Enolate Formation: Slowly add diethyl malonate (1.0 eq) dropwise to the stirred suspension at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Michael Addition: Cool the resulting solution back to 0°C and add a solution of freshly distilled 2-furaldehyde (1.0 eq) in toluene dropwise. Stir at room temperature for 12-18 hours.

-

Workup and Cyclization: Quench the reaction by carefully adding aqueous HCl (1 M) until the solution is acidic. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Hydrolysis and Decarboxylation: Reflux the crude intermediate in a mixture of acetic acid and concentrated HCl for 4-6 hours.

-

Isolation and Purification: Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution. Extract the product with dichloromethane (3x). The combined organic layers are dried, filtered, and concentrated. The final product is purified by column chromatography or recrystallization from ethanol.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound. While specific experimental spectra are not publicly available in detail, the expected spectroscopic data can be reliably predicted based on the known molecular structure and data from analogous compounds.[16][17]

Protocol for Analysis:

A sample of purified this compound should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[18] IR spectroscopy is typically performed on a solid sample using an ATR accessory. Mass spectrometry can be conducted using techniques such as GC-MS.[8]

Predicted Spectroscopic Data:

| Technique | Predicted Signals and Interpretation |

| ¹H NMR | Furan Protons: Three distinct signals in the aromatic region (~6.0-7.5 ppm). H5' (next to oxygen) will be the most downfield. Methine Proton (CH at C5): A multiplet around 3.0-3.5 ppm. Methylene Protons (CH₂ at C4, C6, C2): Complex multiplets in the aliphatic region (~2.2-2.8 ppm). Due to the keto-enol equilibrium, proton signals for the enol form (e.g., a vinyl proton at ~5.5 ppm and an enolic -OH) may also be observed. |

| ¹³C NMR | Carbonyl Carbons (C1, C3): Signals far downfield (~190-210 ppm). In the enol form, one carbonyl signal will be replaced by signals for C=C-OH. Furan Carbons: Four signals in the range of ~105-155 ppm. Aliphatic Carbons (C2, C4, C5, C6): Signals in the range of ~30-50 ppm. |

| IR (Infrared) | C=O Stretch (Ketone): Strong, sharp absorption band around 1700-1725 cm⁻¹. The presence of the enol form will give rise to a conjugated ketone stretch (~1650 cm⁻¹) and a broad O-H stretch (~3200-3600 cm⁻¹). C-O-C Stretch (Furan): Absorption bands around 1000-1250 cm⁻¹. C=C Stretch (Aromatic/Enol): Bands around 1500-1600 cm⁻¹. |

| MS (Mass Spec) | Molecular Ion (M⁺): A peak at m/z = 178 corresponding to the molecular weight. Key Fragments: Expect fragmentation patterns corresponding to the loss of CO (m/z = 150) and cleavage of the furan ring. A prominent peak corresponding to the furyl cation or related fragments is also expected. |

Chemical Reactivity and Synthetic Utility

The compound's reactivity is dictated by its three primary functional regions: the acidic α-protons, the carbonyl groups, and the furan ring.

-

Reactivity of the Dione Moiety: The methylene protons at C2 are highly acidic due to the electron-withdrawing effect of the two adjacent carbonyls. Deprotonation with a base generates a stabilized enolate, which is a potent nucleophile. This enolate readily participates in C-C bond-forming reactions such as alkylations and Michael additions.[3][19]

-

Reactivity of the Carbonyl Groups: The carbonyls can undergo standard reactions like condensation with amines or hydrazines to form imines or hydrazones, respectively. They are also key to forming larger heterocyclic systems like pyrazoles or pyrimidines.

-

Reactivity of the Furan Ring: The furan ring is susceptible to electrophilic attack, primarily at the C5' position (the other α-position relative to the ring oxygen).[4][20] Reactions like nitration, sulfonation, and halogenation can be achieved under controlled conditions to further functionalize the molecule.[4]

Example Reaction: Michael Addition

A key application is its use as a Michael donor. The enolate, generated in situ, can add to an α,β-unsaturated ketone (a Michael acceptor) to form a new C-C bond, significantly increasing molecular complexity in a single, atom-economical step.[19]

Caption: Logical Flow of a Michael Addition Reaction.

Applications in Drug Discovery and Materials Science

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated as potential anticancer, anti-inflammatory, and antimicrobial agents.[1][21] The ability to use this core to construct fused heterocyclic systems like pyrans, pyrazoles, and thiophenes is particularly valuable for generating libraries of diverse compounds for high-throughput screening.[2] The presence of the furan ring adds another layer of potential biological interaction and a site for metabolic activity or further synthetic elaboration.

Handling, Storage, and Safety

Based on vendor safety data, this compound should be handled with standard laboratory precautions. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C. Storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent degradation.

Conclusion

This compound is a highly functionalized and versatile chemical building block. Its key chemical properties are defined by the keto-enol tautomerism of its β-dicarbonyl system and the aromatic reactivity of its furan ring. These features provide multiple avenues for synthetic modification, making it an invaluable intermediate for the construction of complex heterocyclic compounds with potential applications in pharmaceutical and materials research. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in modern chemical science.

References

- Wright, D. L. (2001). Furan as a versatile synthon. Chemical Innovation, 31(10), 17–21. Available at: https://pubs.acs.org/subscribe/archive/ci/31/i10/html/10wright.html

- Wikipedia contributors. (2024). Furan. Wikipedia, The Free Encyclopedia.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-furan.html

- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2008). Magnetic Resonance in Chemistry. Available at: https://onlinelibrary.wiley.com/doi/10.1002/mrc.2312

- Five Member Heterocycles Reactivity of Furan. (2020). YouTube. Available at: https://www.youtube.

- Waghmode, K. T. (n.d.). Reactivity of Furan Pyrrole Thiophene. Scribd. Available at: https://www.scribd.com/document/440316345/Reactivity-of-Furan-Pyrrole-Thiophene-An

- Sigma-Aldrich. (n.d.). 5-(2-Furyl)-1,3-cyclohexanedione 96%. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/539848

- Forsén, S., & Nilsson, M. (1966). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Journal of Chemistry. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v66-455

- Forsén, S., & Nilsson, M. (1966). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Science Publishing. Available at: https://cdnsciencepub.com/doi/pdf/10.1139/v66-455

- Das, P., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23, 1199-1204. Available at: https://www.organic-chemistry.org/abstracts/lit3/058.shtm

- Homework.Study.com. (n.d.). Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. Homework.Study.com. Available at: https://homework.study.com/explanation/a-draw-structures-for-the-monoenol-tautomers-of-cyclohexane-1-3-dione-b-how-many-enol-forms-are-chemically-distinct-c-which-chemically-distinct-enol-form-is-more-stable.html

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/699513

- BenchChem. (n.d.). Application Notes and Protocols for the Michael Addition Reaction of 1,3-Cyclopentanedione. BenchChem. Available at: https://www.benchchem.com/product/b2108/application-note/michael-addition-reaction-protocol

- Open-i. (n.d.). Enol tautomer of cyclohexane-1,2-dione. Open-i. Available at: https://openi.nlm.nih.gov/detailedresult?img=PMC3244143_nihms339233f4&req=4

- Zhang, J., et al. (2017). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Journal of Chemical Research, 41, 168-171. Available at: https://www.researchgate.net/publication/315750278_Chemoselective_Double_Michael_Addition_Synthesis_of_26-Diarylspirocyclohexane-13'-indoline-2'4-diones_via_Addition_of_Indolin-2-One_to_Divinyl_Ketones

- Wikipedia contributors. (2024). Michael reaction. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Michael_reaction

- ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. ResearchGate. Available at: https://www.researchgate.net/figure/H-NMR-a-and-13-C-NMR-b-spectra-of-diol-compound_fig2_265384160

- Hassan, E. A., et al. (2014). 1,3-Cyclohexanedione and Its Derivatives as Precursors in Organic Chemistry; Synthesis and Reactions. International Journal of Current Research and Academic Review. Available at: https://www.scribd.

- Synchem. (n.d.). 5-(2-Furyl)-1,3-cyclohexanedione. Synchem. Available at: https://www.synchem.de/product/jg080/5-(2-furyl)-1-3-cyclohexanedione

- Sigma-Aldrich. (n.d.). 5-(Furan-2-yl)cyclohexane-1,3-dione. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160b8af3

- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Fisher Scientific. Available at: https://www.fishersci.ie/shop/products/5-2-furyl-cyclohexane-1-3-dione-97-thermo-scientific/11482874

- Santa Cruz Biotechnology. (n.d.). 5-(2-Furyl)-1,3-cyclohexanedione. Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/5-2-furyl-1-3-cyclohexanedione-1774-11-4

- Soares, A. C. F., et al. (2012). Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society, 23(1), 140-149. Available at: https://www.scielo.br/j/jbchs/a/wWqGk3Y4Q8X5ySg8J4hYy4g/?lang=en

- ResearchGate. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available at: https://www.researchgate.

- Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: https://www.researchgate.net/publication/333918118_SYNTHESIS_AND_CHARACTERIZATION_OF_CYCLOHEXANE-13-DIONE_DERIVATIVES_AND_THEIR_IN_SILICO_AND_IN_VITRO_STUDIES_ON_ANTIMICROBIAL_AND_BREAST_CANCER_ACTIVITY

- National Center for Biotechnology Information. (n.d.). 5-(2-Thienyl)cyclohexane-1,3-dione. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/573685

- ChemicalBook. (n.d.). 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) ¹H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/4341-24-6_1HNMR.htm

- Sigma-Aldrich. (n.d.). 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160b83c0

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 5. scribd.com [scribd.com]

- 6. Furan as a versatile synthon [pubsapp.acs.org]

- 7. youtube.com [youtube.com]

- 8. This compound | C10H10O3 | CID 699513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synchem.de [synchem.de]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. homework.study.com [homework.study.com]

- 14. scbt.com [scbt.com]

- 15. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

- 16. 5-(2-Thienyl)cyclohexane-1,3-dione | C10H10O2S | CID 573685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum [chemicalbook.com]

- 18. scielo.br [scielo.br]

- 19. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 20. Furan - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

Crystal structure analysis of 5-(2-Furyl)cyclohexane-1,3-dione

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(2-Furyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) workflow, from sample preparation to final structure validation, using this compound as a representative small molecule. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to troubleshoot and adapt these methodologies for their own compounds of interest.

Introduction: The Imperative for Atomic Resolution

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Like many β-diketones, it can exist in equilibrium between its diketo and various enol tautomeric forms.[1][2][3] This tautomerism significantly influences its chemical reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets or its solid-state properties.

While spectroscopic methods like NMR can provide information about the structure in solution, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional atomic arrangement in the solid state.[4][5][6] This guide will detail the complete process of elucidating this structure, a critical step for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.

Part 1: From Powder to Perfect Crystal — The Art of Crystallization

The most critical and often most challenging step in a SCXRD analysis is growing a single, high-quality crystal.[7][8][9] The goal is to produce a well-ordered, three-dimensional lattice, typically 0.1-0.3 mm in size, free of significant defects.[10] This process relies on creating a supersaturated solution from which the molecule will slowly precipitate in an ordered fashion.

Core Principle: Controlled Supersaturation

Crystallization occurs when the concentration of a solute in a solvent exceeds its solubility limit, creating a supersaturated state. This process is divided into two phases: nucleation (the initial formation of microscopic crystal seeds) and growth (the subsequent addition of molecules to the seed). The key is to control the rate of supersaturation to favor slow growth over rapid precipitation, which tends to form amorphous solids or poorly-ordered microcrystals.

Experimental Protocols for Crystallization

For a small organic molecule like this compound, several classical methods are effective.[7][11] The choice of solvent is paramount; an ideal solvent will show moderate solubility for the compound.[12]

Protocol 1: Slow Evaporation

This is the most straightforward technique and often the first to be attempted.[10][12]

-

Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, toluene, or mixtures thereof).[10][12]

-

Preparation: Dissolve the purified compound in a suitable solvent in a clean vial to create a near-saturated solution.

-

Incubation: Cover the vial with parafilm and pierce it with a few small holes using a needle. This restricts the rate of evaporation.

-

Growth: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

-

Monitoring: Observe the vial periodically over several days to weeks for the appearance of single crystals.

Protocol 2: Vapor Diffusion

This method is particularly useful for compounds that are highly soluble or tend to precipitate as oils.[10][11]

-

Setup: Prepare a concentrated solution of the compound in a "good" solvent (one in which it is highly soluble) and place it in a small, open inner vial.

-

Outer Reservoir: Place this inner vial inside a larger, sealed container (the reservoir) that contains a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).[11]

-

Diffusion: Over time, the vapor from the anti-solvent in the reservoir will slowly diffuse into the solution in the inner vial.

-

Crystallization: This diffusion gradually reduces the solubility of the compound in the mixed-solvent system, inducing slow crystallization.[11]

Part 2: The Diffraction Experiment — Illuminating the Lattice

Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern. This pattern contains the fundamental information about the crystal's internal structure.[6][13][14]

Fundamental Principle: Bragg's Law

When a beam of monochromatic X-rays strikes a crystal, the rays are scattered by the electron clouds of the atoms. Constructive interference occurs only when the path length difference between X-rays scattering from adjacent parallel planes of atoms is an integer multiple of the wavelength. This relationship is described by Bragg's Law:

nλ = 2d sinθ

Where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of incidence.[6][14] By measuring the angles (θ) and intensities of the thousands of diffracted beams, we can deduce the d-spacings and the arrangement of atoms within the crystal.

Experimental Workflow: From Crystal to Diffraction Image

The modern single-crystal X-ray diffraction experiment is a highly automated process.

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

The crystal is mounted and cooled (typically to ~100 K) to minimize thermal vibrations. It is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations until a complete dataset is obtained.[13][15]

Part 3: Data Processing and Structure Solution

The raw diffraction images are computationally processed to extract the intensities and positions of each reflection. This processed data is then used to solve the "phase problem" and generate an initial model of the electron density.[15][16]

| Step | Objective | Description | Typical Software |

| Indexing | Determine Unit Cell & Orientation | The positions of a subset of reflections are used to determine the dimensions (a, b, c, α, β, γ) of the unit cell and the crystal's orientation relative to the instrument.[15] | CrysAlisPro, APEX, DENZO[16] |

| Integration | Measure Reflection Intensities | The intensity of every diffraction spot on every image is measured, correcting for background noise.[15] | SAINT, XDS |

| Scaling & Merging | Create Final Reflection File | Intensities from all images are scaled to a common reference frame to correct for variations like X-ray beam fluctuations or crystal decay. Symmetry-equivalent reflections are averaged.[15] | SADABS, SCALEPACK |

The Phase Problem: A Central Challenge

The diffraction experiment measures the intensities of the reflections, which are proportional to the square of the structure factor amplitudes (|F|). However, to calculate the electron density map via a Fourier transform, both the amplitude and the phase of each reflection are required.[17] Since the phase information is lost in the experiment, it must be determined computationally. For small molecules, Direct Methods are most commonly used. These methods use statistical relationships between the intensities of strong reflections to derive the initial phases, leading to a preliminary electron density map into which atoms can be placed.[17]

Part 4: Structure Refinement — Honing the Atomic Model

The initial atomic model generated from the structure solution is a rough approximation. The final, high-precision structure is achieved through an iterative process called least-squares refinement .[17][18]

Principle of Least-Squares Refinement

This process systematically adjusts the parameters of the atomic model (e.g., atomic coordinates, thermal motion) to minimize the difference between the structure factors calculated from the model (Fcalc) and the structure factors observed experimentally (Fobs).[17] The quality of the fit between the model and the data is monitored using the crystallographic R-factor (R1), which should ideally be as low as possible for a well-refined structure.

Caption: The iterative cycle of crystallographic structure refinement.

Key Refinement Parameters

-

Atomic Coordinates (x, y, z): The position of each atom in the unit cell.

-

Displacement Parameters (Uiso/Uaniso): These model the thermal vibration of each atom. Anisotropic models (ellipsoids) are standard for non-hydrogen atoms and account for vibration in different directions.[19]

-

Constraints and Restraints: These are used to apply known chemical information to the model, which is essential for stabilizing refinement, especially when data quality is low or when modeling hydrogen atoms or disorder.[17][20]

Part 5: Structural Insights into this compound

While a specific structure is not publicly available, the analysis would be expected to reveal the following key features:

-

Tautomeric Form: The crystal structure would definitively show whether the molecule exists in the diketo form or one of its more stable enol tautomers in the solid state. The presence of a hydroxyl group and a C=C double bond within the cyclohexane ring would confirm an enol form.[2][3] The enol form is often stabilized by the formation of intermolecular hydrogen bonds.

-

Molecular Conformation: The cyclohexane-1,3-dione ring is expected to adopt a chair or a twisted-boat conformation. The analysis would provide precise torsion angles to define this conformation.

-

Intermolecular Interactions: The refinement process reveals the positions of hydrogen atoms, allowing for a detailed analysis of the hydrogen bonding network. This network is a primary determinant of the crystal packing and is crucial for understanding the material's physical properties.

-

Bond Lengths and Angles: The final refined model provides highly precise bond lengths and angles (with uncertainties), which can be compared to theoretical values or data from similar structures to identify any unusual geometric features.[14][21]

Conclusion

The crystal structure analysis of a molecule like this compound is a powerful, multi-step process that yields unparalleled insight into its three-dimensional nature. From the meticulous art of crystallization to the computational rigor of structure refinement, each step is essential for producing a final atomic model that is both accurate and chemically meaningful. For professionals in drug development and materials science, this detailed structural information is the bedrock upon which rational design, property prediction, and intellectual property are built.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

- Chemical crystallization | SPT Labtech. (n.d.).

- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.

- Crystallization of small molecules. (n.d.). EPFL.

- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.

- Cowtan, K. (2021).

- Zhang, Y., & Chen, S. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science.

- Application Notes and Protocols for X-ray Crystallography of Undecane-2,4-dione Deriv

- Validating the Structure of 1,8-Dioxacyclotetradecane-2,9-dione: A Comparative Guide to X-ray Crystallography and Spectroscopic. (2025). BenchChem.

- X-ray crystallography. (n.d.). In Wikipedia.

- Watkin, D. (n.d.). Structure refinement: Some background theory and practical strategies.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.

- Single crystal X-ray diffraction. (n.d.). Rigaku.

- Müller, P. (Ed.). (n.d.). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic.

- Müller, P. (n.d.). Practical suggestions for better crystal structures. MIT.

- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).

- NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (n.d.).

- 5-(2-Fluorophenyl)cyclohexane-1,3-dione. (n.d.). PubChem.

- This compound. (n.d.). PubChem.

- a) Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. b) How many enol forms... (n.d.). Homework.Study.com.

- 5-(2-Furyl)-1,3-cyclohexanedione. (n.d.). Tetrahedron.

- Melandri, S., et al. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. Journal of Physical Chemistry A.

- 5-(2-Furyl)-1,3-cyclohexanedione. (n.d.). Synchem.

- 5-(2-Furyl)-1,3-cyclohexanedione 96 1774-11-4. (n.d.). Sigma-Aldrich.

- THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED. (2025). Filo.

- Two-dimensional molecular structures tautomerism in cyclohexane-1,2-dione. (n.d.).

- 5-(2-Furyl)-1,3-cyclohexanedione | CAS 1774-11-4. (n.d.). Santa Cruz Biotechnology.

- X-ray Crystallography. (n.d.). Anton Paar Wiki.

- x Ray crystallography. (n.d.). PMC - PubMed Central - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. homework.study.com [homework.study.com]

- 3. THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.. [askfilo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rigaku.com [rigaku.com]

- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 7. sptlabtech.com [sptlabtech.com]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. portlandpress.com [portlandpress.com]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fiveable.me [fiveable.me]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. web.mit.edu [web.mit.edu]

- 21. creative-biostructure.com [creative-biostructure.com]

Investigating the Acidic Stability of 5-(2-Furyl)cyclohexane-1,3-dione: A Mechanistic and Methodological Approach

An In-Depth Technical Guide:

Executive Summary

For professionals in drug development and chemical research, a thorough understanding of a molecule's stability is paramount to ensuring its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive technical overview of the stability of 5-(2-Furyl)cyclohexane-1,3-dione under acidic conditions. We will explore the underlying chemical principles that govern its potential degradation, present a robust experimental framework for conducting forced degradation studies, and discuss the analytical techniques required for accurate assessment. This document is designed not merely as a protocol but as a self-validating system of inquiry, explaining the causality behind each experimental choice to empower researchers to adapt and troubleshoot effectively.

The core structure of this compound presents two key moieties susceptible to acid-catalyzed degradation: the furan ring and the β-diketone system. The furan ring is known to undergo acid-catalyzed ring opening, while the cyclohexane-1,3-dione can exist in tautomeric equilibrium with its enol form, which behaves as an enol ether—a functional group also prone to acid hydrolysis.[3][4][5] This guide will dissect these potential pathways and provide the means to experimentally verify them.

Molecular Scaffolding and Potential Acidic Liabilities

This compound (Molecular Formula: C₁₀H₁₀O₃) is a compound featuring a cyclohexane-1,3-dione core substituted with a furan ring at the 5-position.[6] To assess its stability, we must first identify the chemically labile sites within its structure under acidic conditions.

-

The Furan Moiety: Furan and its derivatives are known to be sensitive to strong acids. The mechanism of degradation typically involves the protonation of the furan ring, most favorably at the α-carbon (C2 or C5 position) due to resonance stabilization involving the ring oxygen.[4] This initial protonation is often the rate-limiting step.[4] The resulting carbocation is then susceptible to nucleophilic attack by water, leading to the formation of furanol intermediates. Subsequent protonation of the ring oxygen can initiate ring-opening, ultimately yielding 1,4-dicarbonyl compounds.[4][5] The presence of substituents on the furan ring can significantly influence this reactivity.[5]

-

The Cyclohexane-1,3-dione Moiety: This β-diketone system exists in a tautomeric equilibrium with its enol and enolate forms. Under acidic conditions, the enol tautomer can be considered a type of enol ether. Enol ethers are readily hydrolyzed in aqueous acid.[3][7] The mechanism involves protonation at the α-carbon, creating a resonance-stabilized oxonium ion, which is then attacked by water to form a hemiacetal that subsequently decomposes to the parent carbonyl compound.[7] While the dione itself is relatively stable, its enol form provides a potential degradation pathway, although typically less facile than the furan ring-opening.

Based on these principles, the primary hypothesis is that the furan ring will be the principal site of degradation under acidic stress.

Experimental Design: A Forced Degradation Study

Forced degradation, or stress testing, is a critical component of drug development, providing insights into degradation pathways and helping to develop stability-indicating analytical methods.[1] The following protocol is designed as a self-validating workflow to assess the stability of this compound.

Workflow Overview

The experimental process follows a logical sequence from preparation to analysis, ensuring data integrity at each stage.

Caption: High-level experimental workflow for the forced degradation study.

Detailed Experimental Protocol

Objective: To quantify the degradation rate of this compound in acidic media and identify major degradation products.

Materials:

-

This compound (Purity ≥95%)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (HCl), certified

-

Sodium Hydroxide (NaOH), certified

-

Volumetric flasks, pipettes, and autosampler vials

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector.

-

C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

-

Thermostatically controlled water bath or oven.

-

Calibrated pH meter.

Procedure:

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile. The use of an organic solvent for the initial stock prevents premature degradation before the study begins.

-

Stress Sample Preparation:

-

For a final concentration of 100 µg/mL, add 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 4 mL of the stress medium (e.g., 0.2 M HCl to yield a final concentration of ~0.1 M HCl after dilution to volume).

-

Allow the solution to equilibrate to the stress temperature (e.g., 60°C) before diluting to the final volume with pre-heated water. This ensures the reaction timing starts accurately.

-

-

Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 acetonitrile:water mixture to the same final concentration (100 µg/mL). This sample is stored under benign conditions (e.g., 4°C) to represent 0% degradation.

-

Incubation: Place the stress samples in a thermostatically controlled environment (e.g., 60°C).

-

Time-Point Sampling: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Immediately upon withdrawal, neutralize the aliquot with an equimolar amount of NaOH to quench the degradation reaction. This is a critical step to ensure the sample composition is "frozen" at that time point.

-

Dilute the neutralized sample with mobile phase if necessary to fall within the linear range of the analytical method.

-

-

HPLC-UV/MS Analysis:

-

Analyze all samples (controls, blanks, and time points) using a validated stability-indicating HPLC method.

-

Example Method:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm; MS scan in positive and negative ion modes.

-

-

The method must be "stability-indicating," meaning it can separate the parent drug from all significant degradation products and impurities.[8]

-

Predicted Degradation Pathway and Data Interpretation

The primary degradation route is expected to be the acid-catalyzed hydrolysis and ring-opening of the furan moiety.

Sources

- 1. pharmoutsourcing.com [pharmoutsourcing.com]

- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C10H10O3 | CID 699513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. qualityhub.com [qualityhub.com]

Stability of 5-(2-Furyl)cyclohexane-1,3-dione Under Basic Conditions: An In-depth Technical Guide

This guide provides a comprehensive technical analysis of the chemical stability of 5-(2-Furyl)cyclohexane-1,3-dione in basic environments. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize or intend to utilize this molecule as a synthetic intermediate. The information presented herein is a synthesis of established chemical principles and field-proven insights, designed to anticipate potential degradation pathways and inform the design of robust experimental and manufacturing processes.

Introduction: The Duality of Reactivity in this compound

This compound is a bifunctional organic molecule that incorporates two key reactive moieties: a furan ring and a cyclohexane-1,3-dione system.[1][2][3][4] The inherent chemical properties of each component dictate the overall stability and reactivity profile of the molecule, particularly under basic conditions.

The cyclohexane-1,3-dione moiety is a classic example of a 1,3-dicarbonyl compound, also known as an active methylene compound.[5][6] A key feature of this system is the pronounced acidity of the methylene protons at the C2 and C4 positions, due to the resonance stabilization of the resulting enolate.[5][7][8][9] In solution, 1,3-cyclohexanedione exists predominantly in its more stable enol tautomer.[7] The pKa of the parent 1,3-cyclohexanedione is approximately 5.26, indicating that it is readily deprotonated by common bases.[7]

The furan ring, on the other hand, is an electron-rich five-membered aromatic heterocycle. While generally susceptible to electrophilic attack and ring-opening under acidic conditions, its stability in basic media is a more nuanced subject.[10][11][12][13] The presence of the electron-donating oxygen atom in the ring makes furan more reactive than benzene in electrophilic aromatic substitution reactions.[14] However, under strongly basic conditions, the potential for interaction with the furan ring cannot be dismissed.

This guide will dissect the probable behavior of this compound when subjected to basic reagents, focusing on the interplay between enolate formation and the integrity of the furan ring.

The Primary Interaction: Enolate Formation of the Cyclohexane-1,3-dione Moiety

Under basic conditions, the most immediate and predictable reaction of this compound is the deprotonation of the cyclohexane-1,3-dione ring to form a resonance-stabilized enolate. The protons on the carbon atom alpha to both carbonyl groups (the C2 position) are the most acidic and will be readily abstracted by a base.

The formation of this enolate is a critical consideration in any reaction design. While this enolate is a key intermediate for many synthetic transformations such as alkylation and acylation, its prolonged existence in a basic solution, especially at elevated temperatures, may lead to unintended side reactions.[15]

Caption: Equilibrium of enolate formation from this compound.

Potential Degradation Pathways of the Furan Ring Under Basic Conditions

While the furan ring is generally more susceptible to degradation under acidic conditions, its stability in the presence of strong bases is not absolute. The primary concerns for the furan moiety in a basic environment are nucleophilic attack and base-catalyzed ring-opening reactions, although these are generally less common than acid-catalyzed pathways.

Base-Catalyzed Ring Opening

In the presence of strong bases, particularly at elevated temperatures, the furan ring can undergo cleavage. This process may be initiated by the abstraction of a proton from the ring, although this is less favorable than deprotonation of the dione moiety. A more likely scenario involves nucleophilic attack by the base (e.g., hydroxide) on the furan ring, leading to a cascade of reactions that result in ring-opened products. Such reactions are known to produce unsaturated 1,4-dicarbonyl compounds.[16]

Caption: Postulated pathway for base-catalyzed furan ring cleavage.

Influence of the Cyclohexane-1,3-dione Substituent

The cyclohexane-1,3-dione substituent on the furan ring is electron-withdrawing, which can influence the reactivity of the furan ring. Electron-withdrawing groups can make the furan ring more susceptible to nucleophilic attack. This is an important consideration when selecting the strength and concentration of the base to be used in reactions involving this molecule.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound under various basic conditions, a systematic study is recommended. The following protocols outline a robust approach to this assessment.

General Experimental Workflow

The general workflow for assessing the stability involves subjecting a solution of the compound to the desired basic conditions for a specified time and temperature, followed by quenching the reaction and analyzing the mixture for the presence of the starting material and any degradation products.

Caption: A generalized workflow for the stability testing of the title compound.

Step-by-Step Protocol for Stability Screening

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Basic Solutions: Prepare a range of aqueous basic solutions with varying concentrations (e.g., 0.01 M, 0.1 M, 1 M NaOH). Also, prepare solutions of non-aqueous bases (e.g., sodium methoxide in methanol) if relevant to the intended application.

-

Incubation: In separate vials, mix the stock solution with each of the basic solutions at a defined ratio (e.g., 1:9 v/v). Incubate the vials at different temperatures (e.g., room temperature, 50 °C, 80 °C) for various time points (e.g., 1 h, 4 h, 24 h).

-

Quenching: At each time point, withdraw an aliquot from each vial and immediately quench the reaction by adding an equivalent amount of a suitable acid (e.g., 1 M HCl) to neutralize the base.

-

Sample Preparation for Analysis: Extract the quenched solution with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in a known volume of a suitable solvent for analysis.

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining amount of this compound and to identify any potential degradation products.

Data Presentation and Interpretation

The results of the stability studies should be summarized in a clear and concise manner to facilitate interpretation.

Quantitative Data Summary

A table summarizing the percentage of remaining this compound under different conditions is highly recommended.

| Base Concentration | Temperature (°C) | Time (h) | Remaining Compound (%) | Major Degradation Products |

| 0.01 M NaOH | 25 | 24 | >99 | Not Detected |

| 0.1 M NaOH | 25 | 24 | 95 | Tentative Ring-Opened Product |

| 1 M NaOH | 25 | 24 | 70 | Ring-Opened and Polymeric Products |

| 0.1 M NaOH | 50 | 4 | 80 | Ring-Opened Product |

| 1 M NaOH | 50 | 4 | 40 | Significant Degradation |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will depend on the specific experimental conditions.

Conclusions and Recommendations

The stability of this compound under basic conditions is primarily dictated by the reactivity of the cyclohexane-1,3-dione moiety, which readily forms an enolate. While this is a synthetically useful transformation, prolonged exposure to strong bases, especially at elevated temperatures, can lead to the degradation of the furan ring.

Recommendations for Handling and Reaction Design:

-

Use Mild Bases: Whenever possible, use mild bases (e.g., K₂CO₃, Et₃N) for reactions involving this compound to minimize the risk of furan ring degradation.

-

Control Temperature: Avoid high reaction temperatures for extended periods when strong bases are used.

-

Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation pathways.

-

Monitor Reaction Progress: Closely monitor the progress of reactions using techniques like TLC or LC-MS to avoid prolonged exposure to basic conditions after the desired transformation is complete.

-

Prompt Work-up: Upon completion of a reaction, a prompt and efficient work-up procedure to neutralize the base and isolate the product is crucial.

By understanding the inherent reactivity of both the furan and the cyclohexane-1,3-dione functionalities, researchers and drug development professionals can design more robust and efficient synthetic processes, ultimately leading to higher yields and purer products.

References

- Wikipedia. 1,3-Cyclohexanedione. [Link]

- Organic Chemistry Portal. Furan synthesis. [Link]

- YouTube. Five Member Heterocycles Reactivity of Furan. [Link]

- PubMed. Mechanism of metabolic cleavage of a furan ring. [Link]

- There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. [Link]

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

- Organic Reactions.

- ACS Publications. Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates | The Journal of Organic Chemistry. [Link]

- Semantic Scholar.

- ScienceDirect. Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. [Link]

- ACS Publications. Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals | The Journal of Physical Chemistry A. [Link]

- Topics in Organic Chemistry. Furan - Structure, Synthesis and Reactions. [Link]